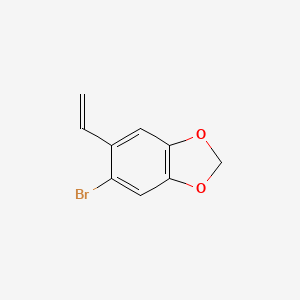

5-溴-6-乙烯基-1,3-苯并二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Bromo-6-vinyl-1,3-benzodioxole" is not directly mentioned in the provided papers. However, the papers do discuss various bromination derivatives and vinyl-substituted compounds related to the 1,3-benzodioxole system. For instance, the synthesis of bromination derivatives of 1,3-benzodioxole is explored, which could provide insights into the reactivity of such systems and potential methods for synthesizing related compounds . Additionally, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo derivatives is discussed, which may offer a perspective on the chemical behavior of brominated aromatic compounds .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting from different raw materials. For example, bromination derivatives of 1,3-benzodioxole are synthesized from piperonylic acid through esterification, nitration, reduction, bromination, diazotization, Sandmeyer reaction, reduction of ester, and dehydration . Similarly, the addition of vinylmagnesium bromide to certain derivatives leads to the formation of vinyl-substituted products, which could be analogous to the synthesis of vinyl-substituted benzodioxoles .

Molecular Structure Analysis

Structural analysis of related compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the structure of novel organoboron heterocycles was confirmed by X-ray structural analysis, indicating a planar structure of the boron center . The molecular structure of the title compound, (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one, was determined to be approximately coplanar with a dihedral angle formed between the bromobenzene ring plane and the benzodioxole and propenone units .

Chemical Reactions Analysis

The chemical reactivity of brominated and vinyl-substituted compounds is highlighted in several papers. For example, bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds, indicating the potential for brominated compounds to participate in ring-forming reactions . The unexpected oligomerization of 1-vinyl-4,5,6,7-tetrahydroindole under the influence of acids suggests that vinyl-substituted compounds can undergo complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and vinyl-substituted compounds are often characterized by their spectroscopic data and reactivity. The UV-vis spectra of phthalocyanine derivatives with benzylthio substituents show Q-band absorptions, and their electrochemical properties are assessed by cyclic voltammetry . The synthesis and characterization of bromo-, arylazo-, and heterocyclic-fused troponoids containing a 1,3-benzodioxole system provide additional data on the properties of such compounds .

科学研究应用

酶抑制和抗病毒活性

一项研究探索了二卤代乙烯和乙炔腺苷类似物的合成和相互作用与 S-腺苷-L-高半胱氨酸水解酶的相互作用。这些化合物被设计为该酶的底物,显示出作为 I 型基于机制的抑制剂的潜力,除了针对某些病毒外,表现出最小的抗病毒和细胞抑制活性,表明它们在抗病毒研究中的应用 (Wnuk 等,2000)。

复杂分子的合成

另一项研究描述了由 5,6-二溴-4,7-二乙基苯并[1,2,3]三硫醇制备具有八个苄基硫代基取代基的酞菁。这些化合物通过一系列合成步骤衍生,展示了卤代苯并二氧杂环在合成具有材料科学和有机电子学潜在应用的复杂分子中的多功能性 (Kimura 等,2004)。

抗癌、DNA 结合和抗菌剂

对 2-苯基 1,3-苯并二氧杂环衍生物的研究突出了它们的抗癌、DNA 结合和抗菌特性。一项研究展示了这些衍生物的生态可持续合成方法,识别出在抗癌和抗菌活性方面比标准参考化合物更有效的化合物。这突出了 5-溴-6-乙烯基-1,3-苯并二氧杂环衍生物在药物化学中的潜力 (Gupta 等,2016)。

腐蚀抑制

研究了衍生自 5-溴-6-乙烯基-1,3-苯并二氧杂环衍生物的席夫碱作为酸性溶液中铝的腐蚀抑制剂的有效性。这些研究表明,此类衍生物可以增强金属的耐腐蚀性,表明它们在工业维护和材料科学中的应用 (Yurt 等,2006)。

药物合成和手性中间体的拆分

另一个应用涉及 (±)-α-甲基-1,3-苯并二氧杂环-5-乙醇的对映选择性酰化,这是抗癫痫药物合成中的手性结构单元。这项研究展示了 5-溴-6-乙烯基-1,3-苯并二氧杂环衍生物在拆分手性中间体中的作用,这对于生产对映体纯药物至关重要 (Easwar & Argade,2003)。

未来方向

作用机制

Target of Action

It is known that 1,3-benzodioxole derivatives, which include 5-bromo-6-vinyl-1,3-benzodioxole, can act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

It is suggested that 1,3-benzodioxole derivatives can enhance root-related signaling responses, promoting root growth in plants .

Biochemical Pathways

It is known that auxin receptor agonists, like 1,3-benzodioxole derivatives, can influence auxin signaling pathways, which regulate various aspects of plant growth and development .

Result of Action

It is suggested that 1,3-benzodioxole derivatives can promote root growth in plants .

属性

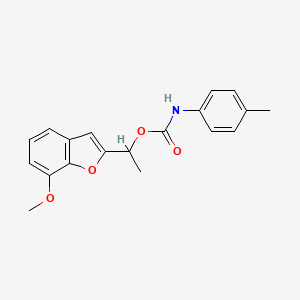

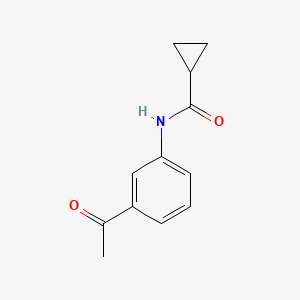

IUPAC Name |

5-bromo-6-ethenyl-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYYZXSNGWAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1Br)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-vinyl-1,3-benzodioxole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

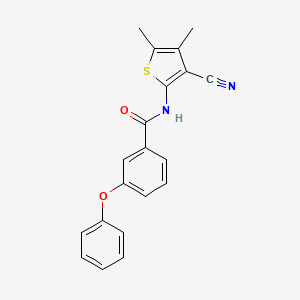

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

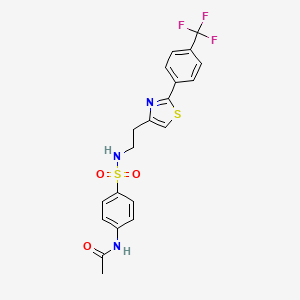

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

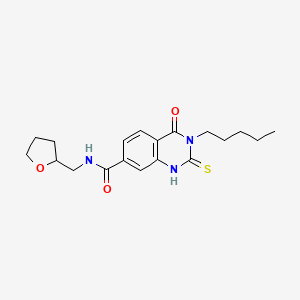

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)